molecular formula C13H15ClN2O2S B5334361 1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

Cat. No.: B5334361
M. Wt: 298.79 g/mol
InChI Key: CRKWRRKHVSINKR-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include controlled temperature and the use of appropriate solvents to facilitate the formation of the thiazole ring. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride can be compared with other thiazole derivatives such as:

  • Sulfathiazole

Properties

IUPAC Name

1-[2-(2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.ClH/c1-8-12(9(2)16)18-13(14-8)15-10-6-4-5-7-11(10)17-3;/h4-7H,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKWRRKHVSINKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2OC)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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